An In-Depth Technical Guide to 2-Chloro-6-fluoro-5-methylphenylboronic Acid: Synthesis, Characterization, and Application in Cross-Coupling Chemistry
An In-Depth Technical Guide to 2-Chloro-6-fluoro-5-methylphenylboronic Acid: Synthesis, Characterization, and Application in Cross-Coupling Chemistry
CAS Number: 352535-86-5[1]
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-chloro-6-fluoro-5-methylphenylboronic acid, a vital building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical characterization, and practical applications of this versatile reagent, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and aim to equip the reader with the necessary knowledge to effectively utilize this compound in their research endeavors.
Introduction: The Ascendancy of Boronic Acids in Modern Synthesis
Boronic acids have emerged as indispensable tools in the construction of complex molecular architectures, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. Their stability, low toxicity, and the ease with which they can be handled and purified have contributed to their widespread adoption in both academic and industrial laboratories.[2] The boronic acid functional group serves as a robust and versatile handle for the introduction of aryl and heteroaryl moieties, facilitating the formation of carbon-carbon bonds with a high degree of control and predictability. This has had a profound impact on the field of medicinal chemistry, where the efficient synthesis of novel biaryl structures is a cornerstone of drug discovery.
2-Chloro-6-fluoro-5-methylphenylboronic acid is a prime example of a highly functionalized boronic acid that offers unique advantages in organic synthesis. Its substituted phenyl ring provides a scaffold with distinct electronic and steric properties, which can be strategically employed to fine-tune the characteristics of the target molecules.
Molecular Profile and Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key properties of 2-chloro-6-fluoro-5-methylphenylboronic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 352535-86-5 | [1] |
| Molecular Formula | C₇H₇BClFO₂ | [1] |
| Molecular Weight | 188.39 g/mol | [1] |
| Melting Point | 127-132 °C | [1] |
| Boiling Point | 323.3 °C at 760 mmHg | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents such as methanol, THF, and DMSO. |
The presence of both a chloro and a fluoro substituent on the aromatic ring significantly influences the electronic nature of the molecule, rendering the boronic acid moiety a valuable partner in cross-coupling reactions.
Synthesis and Purification
The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by acidic workup. A plausible and commonly employed route for the preparation of 2-chloro-6-fluoro-5-methylphenylboronic acid is outlined below. This protocol is based on established methods for the synthesis of analogous substituted phenylboronic acids.
Synthetic Workflow
The synthesis commences with the commercially available starting material, 1-chloro-2-fluoro-4-methylbenzene. The key transformation is a directed ortho-metalation, followed by quenching with a borate ester.
Caption: Synthetic workflow for 2-Chloro-6-fluoro-5-methylphenylboronic acid.
Step-by-Step Experimental Protocol
Materials:
-
1-Chloro-2-fluoro-4-methylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-chloro-2-fluoro-4-methylbenzene and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium solution dropwise to the stirred reaction mixture, maintaining the temperature below -70 °C. The addition of n-BuLi should be done over a period of 30-60 minutes. Stir the resulting mixture at -78 °C for an additional 1-2 hours.
-
Borylation: To the reaction mixture, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and slowly add 2 M HCl to quench the reaction. The pH of the aqueous layer should be acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 2-chloro-6-fluoro-5-methylphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Expertise & Experience Insight: The choice of a strong, non-nucleophilic base like n-butyllithium is crucial for the deprotonation of the aromatic ring at the position ortho to the fluorine atom. The fluorine atom is a more effective ortho-directing group for lithiation than the chlorine atom. Maintaining a low temperature (-78 °C) throughout the addition of n-BuLi and the borate ester is critical to prevent side reactions, such as the decomposition of the organolithium intermediate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-chloro-6-fluoro-5-methylphenylboronic acid. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the single fluorine atom on the aromatic ring.
-
¹¹B NMR: The boron NMR spectrum is a useful tool for characterizing boronic acids and will show a characteristic signal.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | 7.0 - 7.5 | m | - |
| 2.3 - 2.5 | s | - | |
| 5.0 - 6.0 (broad s, B(OH)₂) | - | - | |
| ¹³C | ~160 (d, JC-F) | C-F | Large |
| ~140 (d, JC-F) | C-Cl | Small | |
| ~135 | Aromatic CH | ||
| ~125 | Aromatic C-B | ||
| ~120 (d, JC-F) | Aromatic C-CH₃ | Small | |
| ~115 (d, JC-F) | Aromatic CH | Large | |
| ~20 | CH₃ |
Note: These are predicted values and may vary from experimental results. The signals for the B(OH)₂ protons are often broad and may exchange with residual water in the solvent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-chloro-6-fluoro-5-methylphenylboronic acid, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Molecular Ion (M⁺): m/z = 188.01 (for the most abundant isotopes ¹²C₇¹H₇¹¹B³⁵Cl¹⁹F¹⁶O₂)
-
Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) and the boronic acid group (B(OH)₂).
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 2-chloro-6-fluoro-5-methylphenylboronic acid lies in its application as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate.
The Role of Substituents in Reactivity and Selectivity
The specific substitution pattern of 2-chloro-6-fluoro-5-methylphenylboronic acid imparts unique properties that are advantageous in Suzuki-Miyaura couplings:
-
Ortho-Substituents: The presence of both a chloro and a fluoro group at the ortho positions to the boronic acid can influence the steric environment around the reaction center. This can be exploited to control the atropisomerism of the resulting biaryl products.
-
Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms can affect the rate of transmetalation, a key step in the catalytic cycle. This can lead to enhanced reactivity and selectivity in certain coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-6-fluoro-5-methylphenylboronic acid
-
Aryl or heteroaryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-chloro-6-fluoro-5-methylphenylboronic acid, the aryl halide, the palladium catalyst, and the ligand (if used).
-
Solvent and Base Addition: Add the solvent and the base to the reaction mixture.
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-Chloro-6-fluoro-5-methylphenylboronic acid is a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern provides chemists with a powerful tool to introduce a functionalized aromatic ring into a wide range of molecules, with applications spanning from drug discovery to materials science. A thorough understanding of its synthesis, characterization, and reactivity in cross-coupling reactions, as detailed in this guide, will enable researchers to fully exploit its potential in their synthetic endeavors. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success.
References
- PubChem. (n.d.). 2-Chloro-6-fluoro-5-methylphenylboronic acid. National Center for Biotechnology Information.
-
LookChem. (n.d.). Cas 352535-86-5, 2-CHLORO-6-FLUORO-5-METHYLPHENYLBORONIC ACID. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 2-Chloro-6-fluoro-5-methylphenylboronic acid. Merck.
-
MySkinRecipes. (n.d.). 2-Chloro-6-fluoro-5-methylphenylboronic acid. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemtube3D. (n.d.). Suzuki Reaction. University of Liverpool.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- de Sousa, J. S., & de Souza, R. O. M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(10), 1645.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Angewandte Chemie International Edition, 55(37), 11114–11129.
